sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate
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Overview
Description
Sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyclobutane ring attached to a pyridine ring, which is further substituted with a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate typically involves the reaction of 6-chloropyridine-2-carboxylic acid with cyclobutanone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine derivatives
- N-(Pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
Uniqueness
Sodium 1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Properties
CAS No. |
2758002-12-7 |
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Molecular Formula |
C10H9ClNNaO2 |
Molecular Weight |
233.62 g/mol |
IUPAC Name |
sodium;1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H10ClNO2.Na/c11-8-4-1-3-7(12-8)10(9(13)14)5-2-6-10;/h1,3-4H,2,5-6H2,(H,13,14);/q;+1/p-1 |
InChI Key |
UTVMOTINOHKQFQ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C1)(C2=NC(=CC=C2)Cl)C(=O)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
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